molecular formula C34H58O4 B14514582 Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate CAS No. 62778-23-8

Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate

Cat. No.: B14514582
CAS No.: 62778-23-8
M. Wt: 530.8 g/mol
InChI Key: LDOXGIFPIMEKOM-UHFFFAOYSA-N
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Description

Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate is a chemical compound with the molecular formula C34H58O4 and a molecular mass of 530.82 g/mol . This compound is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2-butoxyethyl carbonate. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate typically involves the esterification of Cholest-5-en-3-ol with 2-butoxyethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.

    Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of Cholest-5-en-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on cell membranes and cholesterol metabolism.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate involves its interaction with biological membranes and enzymes. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in cholesterol metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62778-23-8

Molecular Formula

C34H58O4

Molecular Weight

530.8 g/mol

IUPAC Name

2-butoxyethyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate

InChI

InChI=1S/C34H58O4/c1-7-8-20-36-21-22-37-32(35)38-27-16-18-33(5)26(23-27)12-13-28-30-15-14-29(25(4)11-9-10-24(2)3)34(30,6)19-17-31(28)33/h12,24-25,27-31H,7-11,13-23H2,1-6H3

InChI Key

LDOXGIFPIMEKOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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